molecular formula C16H28N4O7 B12580587 L-Isoleucyl-L-alanyl-L-alanyl-L-aspartic acid CAS No. 647008-39-7

L-Isoleucyl-L-alanyl-L-alanyl-L-aspartic acid

Cat. No.: B12580587
CAS No.: 647008-39-7
M. Wt: 388.42 g/mol
InChI Key: LSNLWOHDTCYRFL-NDCWEZFPSA-N
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Description

L-Isoleucyl-L-alanyl-L-alanyl-L-aspartic acid is a tetrapeptide composed of the amino acids isoleucine, alanine, and aspartic acidThe molecular formula of this compound is C16H28N4O7 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucyl-L-alanyl-L-alanyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The N-terminal protecting group is removed to expose the amine group.

    Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter method, genes encoding the peptide sequence are inserted into microorganisms, which then produce the peptide through fermentation. This approach can be more cost-effective and scalable for large quantities .

Chemical Reactions Analysis

Types of Reactions

L-Isoleucyl-L-alanyl-L-alanyl-L-aspartic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Isoleucyl-L-alanyl-L-alanyl-L-aspartic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of L-Isoleucyl-L-alanyl-L-alanyl-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets and influencing their activity. For example, it may inhibit or activate enzymes involved in metabolic processes or signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Isoleucyl-L-alanyl-L-alanyl-L-aspartic acid is unique due to its specific sequence and the presence of both hydrophobic (isoleucine) and hydrophilic (aspartic acid) residues. This combination allows it to interact with a wide range of molecular targets and exhibit diverse biological activities .

Properties

CAS No.

647008-39-7

Molecular Formula

C16H28N4O7

Molecular Weight

388.42 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]butanedioic acid

InChI

InChI=1S/C16H28N4O7/c1-5-7(2)12(17)15(25)19-8(3)13(23)18-9(4)14(24)20-10(16(26)27)6-11(21)22/h7-10,12H,5-6,17H2,1-4H3,(H,18,23)(H,19,25)(H,20,24)(H,21,22)(H,26,27)/t7-,8-,9-,10-,12-/m0/s1

InChI Key

LSNLWOHDTCYRFL-NDCWEZFPSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)O)N

Origin of Product

United States

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